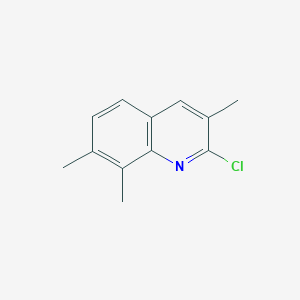

2-Chloro-3,7,8-trimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,7,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-5-10-6-8(2)12(13)14-11(10)9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOCMTMAHFLTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=N2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588971 | |

| Record name | 2-Chloro-3,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919035-63-5 | |

| Record name | 2-Chloro-3,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Chloro 3,7,8 Trimethylquinoline

Nucleophilic Substitution Reactions at the C-2 Position of Chlorinated Quinolines

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, a key reaction for the derivatization of this scaffold. The reactivity of this position is influenced by the electronic nature of the quinoline ring system.

One of the primary examples of nucleophilic substitution is the reaction with amines. For instance, 2-chloroquinolines can react with various primary amines. ekb.eg The reaction of 2-chloroquinoline-3-carbaldehydes with morpholine (B109124) in the presence of a catalytic amount of dimethylaminopyridine leads to the formation of 2-morpholinoquinoline-3-carbaldehydes. nih.gov This substitution of the chlorine atom with an amino group is a fundamental transformation.

Hydrazine (B178648) derivatives also serve as effective nucleophiles. The reaction of 2-chloro-3-formylquinolines with hydrazine hydrate (B1144303) results in the substitution of the chloro group, leading to the formation of hydrazinyl derivatives, which can then undergo further condensation reactions. nih.gov The nature of the leaving group at the C-2 position plays a significant role in these substitution reactions. For example, the presence of an ethylthio group at C-2, introduced by alkylating the corresponding quinoline-2-thione, facilitates hydrazinolysis at both the C-2 and C-4 positions. mdpi.com

The reactivity of 2-chloroquinolines in nucleophilic substitution reactions can be compared to that of 4-chloroquinolines. Generally, 2-chloroquinoline (B121035) exhibits a higher reactivity towards certain nucleophiles like methoxide (B1231860) ions but may show less of an acid catalytic effect when reacting with amines compared to its 4-chloro counterpart. researchgate.net

The following table summarizes representative nucleophilic substitution reactions at the C-2 position of chlorinated quinolines:

| Reactant | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Morpholine | 2-Morpholinoquinoline-3-carbaldehyde | Catalytic dimethylaminopyridine nih.gov |

| 2-Chloro-3-formylquinoline | Hydrazine hydrate | 2-Hydrazinyl-3-formylquinoline derivative | - |

| 2-Alkylthio-4-chloro-8-methylquinoline | Hydrazine | 2,4-Dihydrazino-8-methylquinoline mdpi.com | - |

Electrophilic Aromatic Substitution on the Quinoline Core

While the quinoline ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, these reactions can still occur, typically on the benzene ring portion of the molecule. The specific positions of substitution are directed by the existing substituents on the ring.

For 2-Chloro-3,7,8-trimethylquinoline, the methyl groups at the C-7 and C-8 positions are activating groups and would direct incoming electrophiles. However, detailed studies focusing specifically on the electrophilic aromatic substitution of this compound are not extensively documented in the provided search results. General principles of electrophilic aromatic substitution on quinoline derivatives suggest that reactions like nitration or halogenation would likely occur on the benzene ring, with the precise location influenced by the combined directing effects of the chloro, and multiple methyl groups.

Transformations Involving Alkyl Groups at C-3, C-7, and C-8 Positions

The methyl groups at the C-3, C-7, and C-8 positions of this compound can undergo various chemical transformations. These reactions can be used to introduce further functionality into the molecule.

One common reaction is oxidation. For instance, the methyl group at the C-3 position can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH). The resulting 2-chloroquinoline-3-carbaldehyde or 2-chloroquinoline-3-carboxylic acid are versatile intermediates for further synthesis. nih.govnih.gov The formyl group can then be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride. nih.gov

The methyl groups can also be involved in condensation reactions. For example, the C-3 methyl group can be activated to react with aldehydes or other electrophiles. Furthermore, the alkyl groups can be halogenated, for instance, through chlorination, to introduce reactive handles for subsequent modifications. google.com

Cycloaddition and Annulation Reactions with this compound

This compound and its derivatives can participate in cycloaddition and annulation reactions to form fused heterocyclic systems. These reactions often involve the functional groups attached to the quinoline core.

For example, derivatives of 2-chloro-3-formylquinoline can undergo cycloaddition reactions. The Schiff bases formed from the condensation of 2-chloro-3-formylquinolines with phenylhydrazine (B124118) can react with chloroacetyl chloride in the presence of triethylamine (B128534) to yield azetidin-2-ones. nih.gov

Annulation reactions can lead to the formation of new rings fused to the quinoline system. For instance, multicomponent reactions of 2-chloro-3-formylquinolines with dimedone and aminopyrimidinediones can yield dihydrobenzo[b]pyrimido Current time information in Bangalore, IN.youtube.comnaphthyridine-diones and chromeno[2,3-b]quinolinyl-pyrimidine-diones. nih.gov Another example is the reaction of 2-chloro-3-formylquinolines with formamide (B127407) and formic acid, which results in the formation of a fused pyrrolo[3,4-b]quinolin-3-one. nih.gov

Reactions with Activated Benzoquinones and Diketones

Derivatives of this compound, particularly those with a formyl group at the C-3 position, can react with activated benzoquinones and diketones to form complex heterocyclic structures.

Multicomponent reactions involving 2-chloro-3-formylquinolines, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and substituted aminocyclohexenones in the presence of a catalyst like L-proline can produce tetrahydrodibenzo[b,g] Current time information in Bangalore, IN.youtube.comnaphthyridinones. nih.gov Similarly, reaction with 4-hydroxy-2H-chromen-2-one and aminocyclohexenones leads to related fused naphthyridine derivatives. nih.gov

These reactions highlight the utility of the 2-chloro-3-formylquinoline scaffold in building complex, polycyclic molecules through reactions with diketones and other active methylene (B1212753) compounds.

Derivatization via Condensation Reactions (e.g., with Anilines, Hydrazines)

Condensation reactions are a cornerstone for the derivatization of this compound, especially when it is functionalized with a formyl group at the C-3 position.

The formyl group readily condenses with anilines to form Schiff bases (imines). For example, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) reacts with substituted anilines in acetone (B3395972) to yield the corresponding 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines. nih.gov

Similarly, condensation with hydrazines is a common transformation. The reaction of 2-chloro-3-formylquinoline with phenylhydrazine produces a quinoline-based hydrazone. researchgate.net These hydrazone intermediates can be further cyclized to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines. nih.gov The reaction of 2-chloro-3-formylquinolines with hydrazine hydrate also yields hydrazone derivatives which can then participate in further condensation reactions. nih.gov

The following table provides examples of condensation reactions involving 2-chloroquinoline derivatives:

| Quinoline Derivative | Condensing Agent | Product Type | Reaction Conditions |

|---|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Schiff base (Imine) nih.gov | Acetone nih.gov |

| 2-Chloro-3-formylquinoline | Phenylhydrazine | Hydrazone researchgate.net | - |

| 2-Chloro-3-formylquinoline | Hydrazine hydrate | Hydrazone nih.gov | - |

| 2-Chloro-3-formylquinolines | 2,4-Dinitrophenylhydrazine | Hydrazone derivative orientjchem.org | Reflux in DMF orientjchem.org |

Advanced Spectroscopic Characterization and Computational Studies of 2 Chloro 3,7,8 Trimethylquinoline

Comprehensive Spectroscopic Techniques for Structural Elucidation

The definitive identification and detailed structural analysis of 2-Chloro-3,7,8-trimethylquinoline would rely on a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the molecular architecture, from the connectivity of atoms to the electronic environment and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), DEPT, COSY, HSQC, and HMBC Analysis

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR would be used to identify the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (spin-spin coupling), which reveals neighboring protons. For this compound, one would expect to observe signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the three methyl groups.

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments would identify the number of unique carbon atoms and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

A comprehensive analysis of a related compound, 2-chloro-8-methyl-3-formylquinoline, demonstrated the power of these techniques in assigning all proton and carbon signals and confirming its structure. researchgate.net Similar methodologies would be applied to this compound.

Table 1: Predicted NMR Data for this compound (Illustrative) No experimental data is available. This table is for illustrative purposes only.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Investigations

Vibrational spectroscopy probes the functional groups and fingerprint region of a molecule.

FT-IR and FT-Raman spectra are complementary techniques that measure the vibrational modes of a molecule. For this compound, characteristic bands would be expected for C-H stretching and bending of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Cl stretching vibration. Comparing the experimental spectra with those of similar quinoline derivatives, such as 7-chloro-2-methylquinoline, can aid in the assignment of vibrational modes. nih.gov Analysis of related compounds like 2-chloro-a-a-a-trifluoro-3,5-dinitrotoluene has shown how specific vibrations can be identified. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound (Illustrative) No experimental data is available. This table is for illustrative purposes only.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (Methyl) | 2980-2850 |

| C=C/C=N Ring Stretch | 1620-1450 |

| C-H Bending | 1470-1370 |

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic quinoline system. The position and intensity of these bands are influenced by the substitution pattern (chloro and methyl groups).

Circular Dichroism (CD) spectroscopy would be applicable if the molecule is chiral and exists as a single enantiomer. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical configuration. As this compound is not inherently chiral, this technique would likely not be employed unless it forms chiral complexes or aggregates.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Mass Spectrometry (MS) would confirm the molecular weight of this compound (205.07 g/mol for C₁₂H₁₂ClN). A key feature would be the isotopic pattern of the molecular ion peak (M⁺ and M+2⁺) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. docbrown.info

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₂ClN).

Gas Chromatography-Mass Spectrometry (GC-MS) could be used to separate the compound from a mixture and obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For example, the loss of a methyl radical (•CH₃) or a chlorine atom (•Cl) would be expected fragmentation pathways. docbrown.info

Quantum Chemical Calculations and Theoretical Modeling

Theoretical calculations are indispensable for complementing experimental data, aiding in spectral assignment, and providing deeper insight into the molecule's properties.

Density Functional Theory (DFT) for Ground State Geometries, Electronic Structure, and Vibrational Frequencies

DFT has become a standard computational method for studying the properties of medium-sized organic molecules.

By employing DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the ground state geometry of this compound can be optimized. researchgate.net This provides theoretical bond lengths, bond angles, and dihedral angles.

The same level of theory can be used to calculate theoretical vibrational frequencies. These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR and FT-Raman spectra to provide a more confident assignment of the observed vibrational bands.

Furthermore, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts, which can be invaluable in the assignment of complex spectra. Theoretical calculations of electronic transitions can also be compared with experimental UV-Vis spectra to understand the nature of the electronic excitations.

While specific data for this compound is pending, the established methodologies described here provide a clear roadmap for its complete and unambiguous characterization.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) has become a principal computational method for investigating the electronic excited states of molecules, providing valuable insights into their photophysical properties. This quantum mechanical approach allows for the calculation of electronic absorption spectra with a favorable balance of accuracy and computational cost, making it suitable for a wide range of organic compounds, including quinoline derivatives. nih.govrsc.org The methodology is based on the principle that all properties of a system can be determined from its electron density function. TD-DFT extends the ground-state DFT formalism to excited states, enabling the prediction of electronic transition energies and oscillator strengths, which are crucial for interpreting experimental UV-Vis spectra. nih.gov

The application of TD-DFT to quinoline derivatives involves optimizing the molecule's geometry using a suitable functional and basis set, such as B3LYP/6-31G'(d,p). nih.govresearchgate.net Following optimization, TD-DFT calculations are performed to simulate the UV-Vis absorption spectrum. These calculations yield a set of vertical excitation energies, corresponding to the wavelengths of maximum absorbance (λmax), and their associated oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org

A detailed analysis of the molecular orbitals (MOs) involved in these electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a deeper understanding of the nature of the excitations. rsc.org For many quinoline derivatives, the long-wavelength absorption bands are assigned to π → π* transitions resulting from intramolecular charge transfer (ICT). rsc.org While specific TD-DFT studies on this compound are not extensively documented in the literature, data from analogous structures demonstrate the power of this technique. The insights gained from such computational studies are instrumental in designing novel fluorophores and understanding the electronic behavior of substituted quinolines. nih.gov

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Substituted Quinoline Derivative This table illustrates typical data obtained from a TD-DFT analysis. Values are representative and based on calculations for analogous quinoline compounds.

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| 3.54 | 350 | 0.25 | HOMO -> LUMO | π -> π |

| 4.13 | 300 | 0.18 | HOMO-1 -> LUMO | π -> π |

| 4.77 | 260 | 0.45 | HOMO -> LUMO+1 | π -> π* |

Computational Analysis of Reaction Mechanisms and Regioselectivity

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions and predicting their outcomes, particularly regioselectivity. For quinoline systems, synthetic routes often involve multistep processes where understanding the reactivity at different positions of the heterocyclic ring is critical. A prominent method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction, which involves the formylation of acetanilides using a Vilsmeier reagent (typically formed from DMF and POCl₃) followed by cyclization. nih.gov

The resulting 2-chloroquinoline-3-carbaldehydes are versatile building blocks for a variety of further transformations, including nucleophilic substitution, condensation, and cyclization reactions. nih.govresearchgate.net The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). Computational studies, often employing Density Functional Theory (DFT), can model the reaction pathways for nucleophilic attack at different positions. By calculating the activation energies of the transition states for each possible pathway, chemists can predict the most likely site of reaction. For instance, in related heterocyclic systems like 2,4-dichloroquinazolines, theoretical calculations have successfully explained the observed regioselectivity where nucleophilic attack preferentially occurs at the C4 position over the C2 position.

These computational models analyze the electronic structure, charge distribution, and stability of intermediates and transition states. The presence of substituents on the quinoline ring, such as the chloro and methyl groups in this compound, significantly influences the electron density distribution and steric accessibility of the ring carbons, thereby dictating the regioselectivity of subsequent reactions. For example, the electron-withdrawing nature of the chlorine at C2 deactivates the pyridine (B92270) ring, influencing further substitutions. A review of reactions on 2-chloroquinoline-3-carbaldehyde (B1585622) shows a wide array of synthetic possibilities, including the formation of fused heterocyclic systems like pyrano[2,3-b]quinolin-2-ones and various Schiff bases, all of which are governed by the inherent reactivity and electronic properties of the quinoline scaffold. nih.gov

Table 2: Summary of Reaction Types Investigated for 2-Chloroquinoline (B121035) Analogs This table summarizes key transformations applied to 2-chloroquinoline-3-carbaldehyde, a closely related precursor.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Condensation | Hydrazine (B178648) hydrate (B1144303), Ethanol | Hydrazono-quinolines | nih.gov |

| Condensation (Schiff Base) | Substituted anilines, Acetone (B3395972) | N-phenyl-methanimines | nih.gov |

| Nucleophilic Substitution | Thiomorpholine, K₂CO₃, Ethanol | 2-thiomorpholino-quinoline-3-carbaldehyde | nih.gov |

| Cyclization (MW) | Acetic acid, Sodium acetate | 2H-pyrano[2,3-b]quinolin-2-ones | nih.gov |

| Reduction | Sodium borohydride | (2-chloroquinolin-3-yl)methanol | researchgate.net |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

For example, the crystal structure of 3-bromomethyl-2-chloro-quinoline has been solved, revealing detailed geometric parameters. semanticscholar.organsfoundation.org Such studies confirm the planarity of the fused quinoline ring system. In the structure of 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, the dihedral angle between the two rings of the quinoline moiety is very small, at 1.28(9)°, indicating a nearly perfectly flat aromatic system. iucr.org The crystal packing in these structures is typically stabilized by a combination of van der Waals forces and, where applicable, weak intermolecular interactions such as C–H···O, C–H···N, or halogen bonds. semanticscholar.orgiucr.org These interactions dictate how the molecules arrange themselves into a three-dimensional lattice. The data obtained from X-ray diffraction, including the unit cell dimensions, space group, and atomic coordinates, are crucial for building a complete picture of the molecule's solid-state architecture.

Table 3: Crystallographic Data for Analogs of this compound This table presents crystallographic data for structurally similar compounds, providing a basis for understanding the likely solid-state structure of the title compound.

| Parameter | 3-bromomethyl-2-chloro-quinoline semanticscholar.organsfoundation.org | 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate iucr.org |

|---|---|---|

| Chemical Formula | C₁₀H₇BrClN | C₁₃H₁₁BrClNO₂ |

| Formula Weight | 256.53 | 328.59 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 6.587(2) | 12.234(2) |

| b (Å) | 7.278(3) | 10.370(2) |

| c (Å) | 10.442(3) | 12.593(3) |

| α (°) | 83.59(3) | 90 |

| β (°) | 75.42(2) | 117.80(3) |

| γ (°) | 77.39(3) | 90 |

| Volume (ų) | 471.9(3) | 1412.3(5) |

| Z | 2 | 4 |

Emerging Research Directions and Future Outlook in 2 Chloro 3,7,8 Trimethylquinoline Chemistry

Development of Novel and Efficient Synthetic Routes for Substituted Quinolines

The synthesis of the quinoline (B57606) core is a well-established field, yet the demand for more efficient, sustainable, and versatile methods for producing polysubstituted derivatives remains high. Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses often require harsh conditions and can have limitations regarding substrate scope and regioselectivity. nih.gov Modern research focuses on overcoming these challenges through innovative catalytic systems and reaction pathways.

Recent advancements include:

Catalytic Cyclization Reactions: Transition-metal catalysts are at the forefront of modern quinoline synthesis. Nickel-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones or secondary alcohols provides a sustainable route to polysubstituted quinolines. organic-chemistry.org Similarly, iridium-catalyzed isomerization and cyclization of allylic alcohols with 2-aminobenzyl alcohol offers another efficient pathway. organic-chemistry.org

Electrophilic Cyclization: A powerful strategy for creating functionalized quinolines involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. This method uses reagents like iodine monochloride (ICl) or bromine to afford 3-halogenated quinolines under mild conditions, providing a direct route to install a handle for further functionalization. nih.gov

Vilsmeier-Haack Reaction: This reaction remains a highly relevant and efficient method for producing 2-chloro-3-formylquinolines, which are key precursors for compounds like 2-chloro-3,7,8-trimethylquinoline. nih.govchemijournal.com The reaction of acetanilides with a Vilsmeier reagent (generated from POCl₃ or PCl₅ and DMF) yields the desired chloro-formyl quinoline structure in good yields. nih.govresearchgate.net A subsequent reduction step would then yield the target methyl group at the 3-position.

One-Pot and Tandem Reactions: To improve efficiency and reduce waste, one-pot syntheses are increasingly favored. An efficient one-pot reaction of o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O under solvent-free microwave conditions has been developed for quinoline synthesis. capes.gov.br Copper-catalyzed tandem reactions of aminoalkynes have also been shown to produce complex quinoline structures selectively, with temperature being a key control element. acs.org

Table 1: Comparison of Modern Synthetic Routes for Substituted Quinolines

| Method | Key Reagents/Catalysts | Main Advantages | Relevance to this compound |

| Catalytic Dehydrogenation | Ni or Ir complexes organic-chemistry.org | High efficiency, use of readily available starting materials. | Potentially adaptable for the specific substitution pattern. |

| Electrophilic Cyclization | ICl, I₂, Br₂ nih.gov | Mild conditions, direct installation of halogens at C3. | Provides a route to C3-functionalized quinolines. |

| Vilsmeier-Haack Reaction | POCl₃/PCl₅, DMF nih.govchemijournal.com | High efficiency for 2-chloro-3-formylquinolines. | Direct precursor synthesis for the target compound's scaffold. |

| Tandem Reactions | Copper salts acs.org | One-pot synthesis of complex fused systems. | Offers pathways to novel, complex quinoline architectures. |

Exploration of Unique Reactivity Patterns and Selectivity Control

Understanding and controlling the reactivity of the quinoline nucleus is crucial for developing new derivatives. The electronic properties of the quinoline ring, influenced by the nitrogen atom and various substituents, dictate its behavior in chemical reactions. For this compound, the chlorine atom at the C-2 position is a key functional handle.

Key areas of exploration include:

Nucleophilic Substitution: The C-2 position of the quinoline ring is electron-deficient, making the chlorine atom in 2-chloroquinolines a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.org This allows for the easy introduction of oxygen, nitrogen, and sulfur nucleophiles, providing a gateway to a vast library of derivatives. nih.govmdpi.com

Catalyst-Controlled C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. Research has shown that site-selectivity can be achieved by simply changing the metal catalyst. For example, in 1,2-dihydroquinolines, palladium catalysis directs olefination to the distal C-3 position, while ruthenium catalysis favors the proximal C-8 position. nih.gov This principle of catalyst control offers a sophisticated tool for selectively modifying the quinoline core. nih.gov

Enzymatic Transformations: Biocatalysis presents an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes can perform site-selective oxidations on the quinoline ring that are often difficult to achieve with chemical reagents due to harsh conditions and poor selectivity. rsc.org

Reactivity of the Benzenoid Ring: While the pyridine (B92270) ring is often the primary site of reactivity, the benzenoid ring can also be functionalized. The methyl groups at C-7 and C-8 in the target compound would influence the regioselectivity of electrophilic aromatic substitution on this ring.

Table 2: Reactivity at Different Positions of the Quinoline Nucleus

| Position | Type of Reactivity | Controlling Factors | Example Reaction |

| C-2 | Nucleophilic Substitution nih.gov | Electron-deficient nature, good leaving group (e.g., Cl). | Replacement of Cl with amines, alcohols, thiols. |

| C-3 | C-H Functionalization nih.gov | Catalyst control (e.g., Palladium). | Direct olefination or arylation. |

| C-4 | Nucleophilic Substitution (if activated) mdpi.com | Presence of activating groups (e.g., thione). | Hydrazination. |

| C-8 | C-H Functionalization nih.gov | Catalyst control (e.g., Ruthenium). | Direct olefination or arylation. |

Integration of Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production requires processes that are scalable, safe, and efficient. Continuous flow chemistry has emerged as a powerful enabling technology that meets these criteria and is increasingly being applied to the synthesis of heterocyclic compounds like quinolines. ucd.ienumberanalytics.com

Advantages of flow chemistry for quinoline synthesis include:

Enhanced Scalability and Efficiency: Flow reactors allow for continuous production, making it easier to scale up synthesis from milligrams to kilograms. researchgate.net Photochemical flow processes have been developed that can produce substituted quinolines at rates greater than one gram per hour. ucd.ie

Improved Safety: Flow systems handle smaller volumes of reagents at any given time compared to large batch reactors. This minimizes risks, especially when dealing with hazardous reagents or exothermic reactions. acs.org

Precise Reaction Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to higher yields, better selectivity, and fewer side products. acs.orgresearchgate.net

Automation and Integration: Flow systems can be integrated with real-time analysis (e.g., HPLC, NMR) and automated purification systems. researchgate.net This allows for rapid reaction optimization and streamlined multi-step syntheses, including telescoping reactions where the output of one reactor is fed directly into the next. ucd.ieresearchgate.net

The application of flow chemistry could significantly accelerate the synthesis and library development of derivatives based on the this compound scaffold, enabling more rapid exploration of their potential applications.

Advanced Theoretical Predictions and Experimental Validation in Quinoline Research

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and potential biological activity before a compound is ever synthesized in a lab.

Key computational approaches and their applications in quinoline research include:

Density Functional Theory (DFT): DFT calculations are widely used to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of quinoline derivatives. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap helps to describe chemical reactivity and kinetic stability. researchgate.net Molecular Electrostatic Potential (MEP) maps can identify the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Structure-Activity Relationship (QSAR) Modeling: Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), are used to correlate the structural features of a series of quinoline compounds with their biological activity. nih.gov These models generate contour maps that highlight which structural modifications are likely to enhance activity, guiding the design of new, more potent derivatives. nih.gov

Molecular Docking and Dynamics: For quinolines designed as potential drugs, molecular docking predicts how they might bind to a biological target, such as an enzyme or receptor. aip.orgresearchgate.net Subsequent molecular dynamics (MD) simulations can then model the stability of the ligand-protein complex over time in a simulated physiological environment. nih.govfrontiersin.org

Mechanism Elucidation: Computational studies are often performed in tandem with experiments to elucidate complex reaction mechanisms. For instance, calculations can help determine the most likely pathway for a catalytic cycle, supporting experimental observations. rsc.org

These theoretical tools allow researchers to rationally design novel quinoline structures like derivatives of this compound with a higher probability of possessing desired properties, thereby saving significant time and resources in the experimental discovery process.

Q & A

Basic Research Question

- HPLC/GC : Quantify purity (>98% by reverse-phase C18 columns) .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.

- Stability Testing : Store under inert gas (N₂/Ar) at –20°C to prevent degradation; monitor via accelerated stability studies (40°C/75% RH for 6 months) .

How can derivatives of this compound be designed for enhanced pharmacological activity?

Advanced Research Question

- Functional Group Addition : Introduce amino or carboxyl groups at position 3 to improve solubility and target binding .

- Fluorine Substitution : Replace methyl with trifluoromethyl groups (e.g., 4-Chloro-8-(trifluoromethyl)quinoline) to enhance metabolic stability .

- Prodrug Design : Convert chloro groups to hydrolyzable esters for controlled release .

How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

Advanced Research Question

- pH Sensitivity : The compound degrades in alkaline conditions (pH >9) via hydrolysis of the chloro group. Buffers (pH 6–7.4) are recommended for in vitro studies .

- Thermal Stability : Decomposition occurs above 150°C; DSC/TGA analyses guide storage conditions .

- Light Sensitivity : Protect from UV exposure to prevent photolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.